[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
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Overview
Description
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a sulfamate group
Scientific Research Applications
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Use in the development of new materials with specific properties such as increased stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the thiophene ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carbamoylation and Sulfamoylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbamoyl group can yield primary or secondary amines.
Mechanism of Action
The mechanism of action of [2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions. The sulfamate group can act as a leaving group in substitution reactions, facilitating the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Similar in having a trifluoromethyl group and a phenyl ring.
[5-Fluoro-3-phenyl-1H-indole-2-carbonyl]thiosemicarbazide: Shares the trifluoromethyl group and a heterocyclic ring.
Uniqueness
What sets [2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate apart is its combination of a thiophene ring with a trifluoromethyl group and a sulfamate group, which imparts unique chemical and physical properties
Properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-6-7-24-12(11)13(20)18-10-5-3-4-9(8-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOIWBEBVEGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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